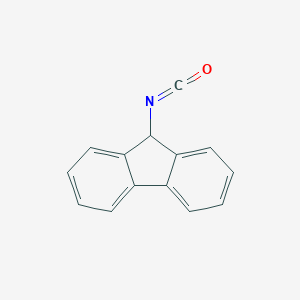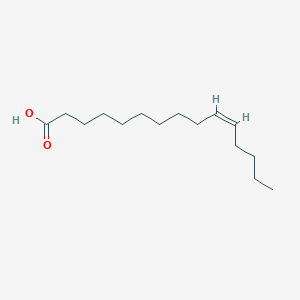
10Z-pentadecenoic acid
Overview
Description
10Z-Pentadecenoic acid, also known as cis-10-pentadecenoic acid, is an unsaturated fatty acid with the molecular formula C15H28O2. It is characterized by the presence of a double bond at the 10th carbon atom in the Z (cis) configuration. This compound is a member of the long-chain fatty acids, which are essential components of various biological systems and have significant roles in metabolic processes .
Mechanism of Action
Target of Action
10Z-Pentadecenoic acid is an unsaturated fatty acid It’s known that unsaturated fatty acids play a crucial role in various biological functions, including cell signaling and inflammation regulation .
Mode of Action
As an unsaturated fatty acid, it likely interacts with its targets by integrating into cell membranes, modulating membrane fluidity, and influencing the function of membrane proteins .
Biochemical Pathways
Unsaturated fatty acids are known to be involved in various biochemical pathways, including lipid metabolism and inflammatory response pathways . A study suggests that pentadecanoic acid can inhibit IFN-γ-induced production of kynurenine in Thp-1 cells , indicating its potential involvement in immune response pathways.
Pharmacokinetics
As a fatty acid, it is likely absorbed in the intestines, distributed via the bloodstream, metabolized in the liver, and excreted through the kidneys .
Result of Action
A study suggests that pentadecanoic acid can suppress the stemness of mcf-7/sc human breast cancer stem-like cells through jak2/stat3 signaling . This indicates that this compound may have potential anti-cancer effects.
Action Environment
Factors such as diet, gut microbiota, and individual metabolic differences can potentially influence the action and efficacy of fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10Z-pentadecenoic acid typically involves the use of olefin metathesis reactions. One common method is the cross-metathesis of dec-1-ene with ethylene, followed by hydroformylation and subsequent oxidation to yield the desired fatty acid. The reaction conditions often require the use of catalysts such as Grubbs’ catalyst for the metathesis step and rhodium-based catalysts for hydroformylation .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction and purification of natural sources, such as plant oils. The fatty acid can be isolated using techniques like fractional distillation and chromatography. Additionally, biotechnological approaches involving the fermentation of genetically modified microorganisms have been explored to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 10Z-Pentadecenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the fatty acid can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the unsaturated fatty acid to its saturated counterpart, pentadecanoic acid.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sulfuric acid, methanol
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Pentadecanoic acid
Substitution: Methyl pentadecenoate
Scientific Research Applications
10Z-Pentadecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a standard in analytical techniques like gas chromatography.
Biology: The compound is studied for its role in cellular signaling and membrane structure.
Medicine: Research has shown that this compound exhibits anti-inflammatory and anticancer properties, making it a potential therapeutic agent.
Industry: It is used in the production of biodegradable lubricants and surfactants.
Comparison with Similar Compounds
10Z-Pentadecenoic acid can be compared with other similar unsaturated fatty acids:
Properties
IUPAC Name |
(Z)-pentadec-10-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXSAEQXOXTDAM-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


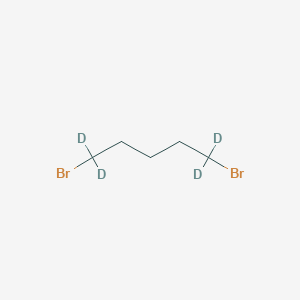
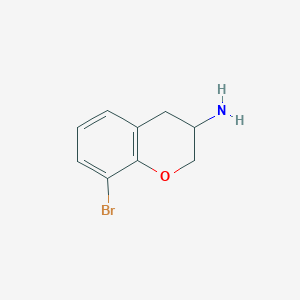
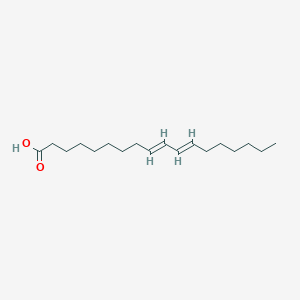
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)
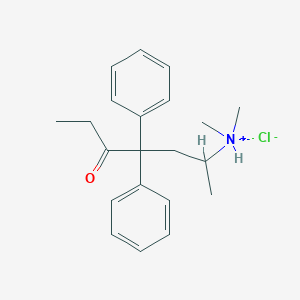
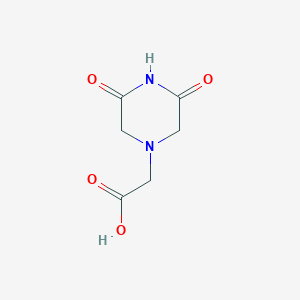

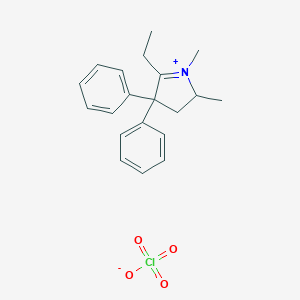
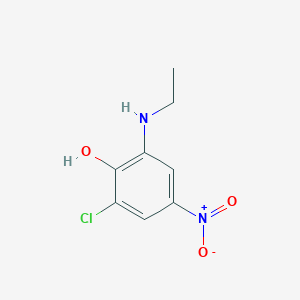
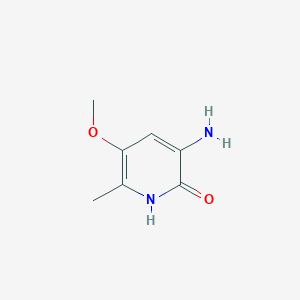
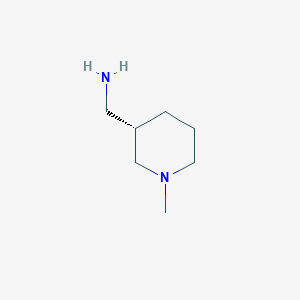

![3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B164329.png)
